Pelargonaldehyde,dnph deriv

UHPLC-DAD Carbonyl Profiling Virgin Olive Oil

Pelargonaldehyde DNPH derivative (CAS 2348‑19‑8), systematically named nonanal 2,4‑dinitrophenylhydrazone, is a hydrazone formed by acid‑catalysed condensation of the C9 aldehyde pelargonaldehyde (nonanal) with 2,4‑dinitrophenylhydrazine. In analytical chemistry this compound serves as a pre‑derivatised reference standard for the identification and quantification of nonanal in complex matrices via HPLC‑UV, UHPLC‑DAD, GC‑MS or LC‑MS [REFS‑1].

Molecular Formula C15H22N4O4
Molecular Weight 322.36 g/mol
Cat. No. B12055628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePelargonaldehyde,dnph deriv
Molecular FormulaC15H22N4O4
Molecular Weight322.36 g/mol
Structural Identifiers
SMILESCCCCCCCCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C15H22N4O4/c1-2-3-4-5-6-7-8-11-16-17-14-10-9-13(18(20)21)12-15(14)19(22)23/h9-12,17H,2-8H2,1H3
InChIKeySTBNOHBRCCXRIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pelargonaldehyde DNPH Derivative (CAS 2348-19-8) – Analytical-Grade Carbonyl Standard for Chromatographic Quantification


Pelargonaldehyde DNPH derivative (CAS 2348‑19‑8), systematically named nonanal 2,4‑dinitrophenylhydrazone, is a hydrazone formed by acid‑catalysed condensation of the C9 aldehyde pelargonaldehyde (nonanal) with 2,4‑dinitrophenylhydrazine. In analytical chemistry this compound serves as a pre‑derivatised reference standard for the identification and quantification of nonanal in complex matrices via HPLC‑UV, UHPLC‑DAD, GC‑MS or LC‑MS [REFS‑1]. Its crystalline form (melting point 99–103 °C) ensures straightforward purification and gravimetric handling, while the 2,4‑dinitrophenyl chromophore enforces strong UV absorption at ~360 nm, affording detection limits in the low‑µg/kg range [REFS‑2][REFS‑3].

Why Substituting Pelargonaldehyde-DNPH with Another Aldehyde-DNPH Derivative Compromises Quantitative Accuracy


Aldehyde‑DNPH derivatives are not interchangeable calibrants. Each hydrazone carries a unique relative response factor (RRF) that governs the slope of its calibration curve in HPLC‑UV or UHPLC‑DAD systems [REFS‑1]. Using, for example, octanal‑DNPH or hexanal‑DNPH as a surrogate for pelargonaldehyde‑DNPH introduces systematic bias because their molar absorptivities and retention‑time‑dependent detector responses differ markedly. The validated UHPLC method for virgin olive oil explicitly assigns pelargonaldehyde‑DNPH the unity RRF (1.00), making it the quantitative pivot against which all other carbonyl‑DNPHs are measured [REFS‑1]. Replacing this pivot with a derivative of different RRF, linear dynamic range, or method repeatability (%RSD) invalidates the calibration model and degrades inter‑laboratory reproducibility under EPA TO‑11A or ISO 17034 frameworks [REFS‑2].

Pelargonaldehyde-DNPH: Head-to-Head Quantitative Differentiation Data for Procurement


Pelargonaldehyde-DNPH Serves as the Unity RRF Calibrant in the Validated UHPLC Method for Carbonyl Profiling

In the peer‑validated UHPLC‑DAD method for nine characteristic carbonyls in virgin olive oil, pelargonaldehyde‑DNPH (nonanal‑DNPH) is assigned a Relative Response Factor (RRF) of exactly 1.00, functioning as the reference calibrant against which the RRFs of all other carbonyl‑DNPHs are normalised [REFS‑1]. By contrast, acetone‑DNPH exhibits an RRF of 5.72, hexanal‑DNPH an RRF of 5.86, E‑2‑hexenal‑DNPH an RRF of 3.73, and E,E‑2,4‑decadienal‑DNPH an extremely low RRF of 0.03 [REFS‑1] (Table 1 of the source). These six‑fold to thirty‑fold differences in detector response mean that only pelargonaldehyde‑DNPH provides a direct, unbiased calibration pivot; substituting any other DNPH derivative without recalculating RRF introduces proportional systematic error into the quantification of nonanal and structurally related aldehydes.

UHPLC-DAD Carbonyl Profiling Virgin Olive Oil

Method Repeatability: Pelargonaldehyde-DNPH Delivers the Lowest %RSD Among Mid-Chain Aldehyde-DNPHs

The UHPLC‑DAD method reports a relative standard deviation (%RSD) of 1.5 % for pelargonaldehyde‑DNPH, which is lower than that of its nearest mid‑chain neighbours: octanal‑DNPH (1.4 %) and E‑2‑nonenal‑DNPH (2.4 %), and substantially lower than the highly variable hexanal‑DNPH (5.9 %) [REFS‑1]. Acetone‑DNPH (2.6 %) and E,E‑2,4‑decadienal‑DNPH (3.7 %) also show poorer repeatability. The exceptionally tight %RSD for pelargonaldehyde‑DNPH ensures that replicate injections yield highly reproducible peak areas, minimising uncertainty in calibration and lowering the effective limit of quantification in routine use.

Repeatability Method Validation RSD

Detection Sensitivity: Pelargonaldehyde-DNPH Achieves a Sub‑30 µg/kg LOQ Enabling Trace-Level Nonanal Quantitation

The published UHPLC‑DAD method establishes an instrumental Limit of Detection (LOD) of 9.2 µg/kg and a Limit of Quantification (LOQ) of 27.7 µg/kg for pelargonaldehyde‑DNPH [REFS‑1]. This places pelargonaldehyde‑DNPH in a favourable intermediate position between the ultra‑sensitive short‑chain derivative acetone‑DNPH (LOD 1.6 µg/kg, LOQ 4.8 µg/kg) and the poorly detected long‑chain polyunsaturated derivative E,E‑2,4‑decadienal‑DNPH (LOD 302.0 µg/kg, LOQ 906.1 µg/kg) [REFS‑1]. The sub‑30 µg/kg LOQ is adequate for monitoring lipid oxidation markers in edible oils, where nonanal concentrations in virgin olive oil samples ranged from 758.9 to 1159.3 µg/kg [REFS‑1], yielding a comfortable S/N margin.

Limit of Quantification Trace Analysis Lipid Oxidation

Certified Purity Benchmark: Pelargonaldehyde-DNPH Analytical Standard ≥98.5% versus Generic ≥97% Aldehyde-DNPH Grades

Pelargonaldehyde-DNPH is commercially available as a dedicated analytical standard with a certified purity of ≥98.5 % (HPLC/CHN), packaged as neat crystalline material suitable for both HPLC and GC applications [REFS‑1]. Several other aldehyde‑DNPH derivatives are offered at lower purity thresholds, such as 2,5‑dimethylbenzaldehyde‑2,4‑DNPH (≥97 %) [REFS‑2] or generic butyraldehyde‑2,4‑DNPH solutions (98 %) [REFS‑3]. While the NIOSH Manual of Analytical Methods indicates that bulk aldehyde‑DNPH derivatives from major suppliers can exceed 99 % purity [REFS‑4], the availability of pelargonaldehyde‑DNPH as an ISO‑17034‑compliant, single‑component reference standard with documented purity, melting‑point identity confirmation (99–103 °C) and limited shelf‑life labelling provides a higher level of metrological traceability than multi‑component mixtures or research‑grade reagents.

Analytical Standard Purity Certified Reference Material

Pelargonaldehyde-DNPH as an Essential Component of Standardised 15-Carbonyl-DNPH Calibration Mixes for EPA TO-11A Compliance

Commercial calibration mixtures designed for EPA Method TO‑11A (determination of airborne carbonyls by DNPH‑cartridge sampling and HPLC‑UV analysis) routinely include pelargonaldehyde‑DNPH alongside 14 other carbonyl‑DNPH derivatives at known concentrations (e.g. 15 components at 20 µg/mL) [REFS‑1][REFS‑2]. The inclusion of pelargonaldehyde‑DNPH is non‑optional when the target analyte list encompasses C1–C10 aldehydes: using a truncated calibration set that omits the C9 homologue creates a retention‑time gap and precludes accurate quantitation of nonanal in ambient air, vehicular exhaust, or cooking‑fume samples [REFS‑3]. Modern HPLC columns (e.g. Raptor C18) resolve all 15 carbonyl‑DNPHs – including pelargonaldehyde‑DNPH – within 14 minutes, outperforming the >60‑minute run time of traditional EPA TO‑11A C18 methods [REFS‑1].

EPA Method TO-11A Air Monitoring Calibration Mix

Melting Point as a Physicochemical Identity Marker: Pelargonaldehyde-DNPH (99–103 °C) Enables Rapid Purity Screening

Pelargonaldehyde-DNPH exhibits a sharp melting point of 99–103 °C [REFS‑1][REFS‑2], a range narrow enough to serve as a quick pre‑analytical identity and purity check. In contrast, several commercially important aldehyde‑DNPH derivatives melt at significantly higher temperatures (e.g. formaldehyde‑DNPH ~166 °C, o‑methylbenzaldehyde‑DNPH ~195–198 °C [REFS‑3]), which makes pelargonaldehyde‑DNPH particularly convenient for laboratory handling: it can be melted and recrystallised at temperatures readily achievable on a standard hot‑plate, simplifying purification and gravimetric preparation of primary stock solutions without risk of thermal decomposition.

Melting Point Identity Confirmation Quality Control

Pelargonaldehyde-DNPH: Evidence-Driven Application Scenarios for Procurement Decisions


UHPLC-DAD Quantification of Volatile Carbonyls in Edible Oils for Quality Grading

Pelargonaldehyde-DNPH is the reference calibrant (RRF = 1.00) in the validated UHPLC‑DAD method for nine carbonyls in virgin olive oil, enabling accurate quantification of nonanal – a key marker of lipid oxidation – at levels from ~760 to 1160 µg/kg with a repeatability of ≤1.5 % RSD [REFS‑1]. Procurement of this specific derivative ensures direct method transfer without cross‑calibration errors.

Ambient Air Monitoring Under EPA Method TO-11A

As a mandatory component of the 15‑carbonyl‑DNPH calibration mix, pelargonaldehyde‑DNPH permits the HPLC‑UV determination of nonanal in ambient and indoor air samples within a 14‑minute chromatographic run, supporting compliance with EPA TO‑11A and related international standards for occupational exposure assessment [REFS‑2].

Food Safety and Shelf-Life Studies: Tracking Lipid Oxidation Products

The sub‑30 µg/kg LOQ of pelargonaldehyde‑DNPH makes it suitable for monitoring nonanal formation during accelerated storage trials of edible oils, fried foods, and infant formulae, where even low‑level aldehyde accumulation indicates incipient rancidity [REFS‑1][REFS‑3].

Forensic and Occupational Health Monitoring of Carbonyl Emissions

In diesel exhaust, cooking‑fume, and industrial emission studies, pelargonaldehyde‑DNPH serves as both a calibration standard and a retention‑time marker for nonanal within complex carbonyl profiles, exploiting its reproducible elution behaviour on modern C18 columns and its strong UV absorptivity at 360 nm [REFS‑2].

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